molecular formula C16H18ClN5O2 B2979244 N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2200471-40-3

N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2979244
CAS No.: 2200471-40-3
M. Wt: 347.8
InChI Key: CVNBAPGMTBQKPM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a chloro-methoxyphenyl group, a cyclopropyl-triazole moiety, and an azetidine carboxamide core, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

    Introduction of the Triazole Group: The 1,2,3-triazole ring is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This step involves reacting an alkyne with an azide in the presence of a copper catalyst.

    Attachment of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl moiety can be introduced through nucleophilic aromatic substitution reactions, where a suitable chloro-methoxybenzene derivative reacts with a nucleophile.

    Final Coupling: The final step involves coupling the azetidine, triazole, and chloro-methoxyphenyl intermediates under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the azetidine ring or the triazole moiety, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Hydrogenated derivatives or ring-opened products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

    Materials Science: Its unique structural features might be useful in the design of new materials with specific properties, such as polymers or nanomaterials.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the cyclopropyl group, in particular, could influence its binding affinity and selectivity for certain targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-cyclopropyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-24-15-5-4-11(17)6-13(15)18-16(23)21-7-12(8-21)22-9-14(19-20-22)10-2-3-10/h4-6,9-10,12H,2-3,7-8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNBAPGMTBQKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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